molecular formula C22H21F3Sn B14499859 Butyltris(4-fluorophenyl)stannane CAS No. 62942-35-2

Butyltris(4-fluorophenyl)stannane

Cat. No.: B14499859
CAS No.: 62942-35-2
M. Wt: 461.1 g/mol
InChI Key: QRKDKUBLKKRIBC-UHFFFAOYSA-N
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Description

Butyltris(4-fluorophenyl)stannane is an organotin compound featuring a central tin atom bonded to three 4-fluorophenyl groups and one butyl group. Its molecular formula is C24H24F3Sn, with a molecular weight of 461.13 g/mol. The fluorine atoms, being highly electronegative, enhance the electrophilicity of the tin center, making it a candidate for catalytic or material science applications .

Properties

CAS No.

62942-35-2

Molecular Formula

C22H21F3Sn

Molecular Weight

461.1 g/mol

IUPAC Name

butyl-tris(4-fluorophenyl)stannane

InChI

InChI=1S/3C6H4F.C4H9.Sn/c3*7-6-4-2-1-3-5-6;1-3-4-2;/h3*2-5H;1,3-4H2,2H3;

InChI Key

QRKDKUBLKKRIBC-UHFFFAOYSA-N

Canonical SMILES

CCCC[Sn](C1=CC=C(C=C1)F)(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F

Origin of Product

United States

Preparation Methods

Metathesis Reaction with Grignard Reagents

A widely employed method involves the reaction of tin(IV) chloride with organomagnesium or organolithium reagents. For this compound, the protocol follows:

Procedure :

  • Tin Precursor : Butyltin trichloride (C₄H₉SnCl₃) serves as the tin source.
  • Arylating Agent : 4-Fluorophenylmagnesium bromide (3 equivalents) in anhydrous tetrahydrofuran (THF).
  • Reaction Conditions :
    • Temperature: −78°C to 0°C under nitrogen atmosphere.
    • Duration: 12–24 hours.
  • Workup : Hydrolysis with ammonium chloride, extraction with diethyl ether, and purification via silica gel chromatography.

Key Considerations :

  • Strict anhydrous conditions prevent hydrolysis of Grignard reagents.
  • Stoichiometric excess of the arylating agent ensures complete substitution.

Yield : 60–75% (reported for analogous triarylbutyltin compounds).

Direct Arylation via Stille Coupling

Palladium-catalyzed cross-coupling offers an alternative pathway:

Procedure :

  • Substrates : Tributyltin hydride (C₄H₉)₃SnH and 1-bromo-4-fluorobenzene.
  • Catalyst : Pd(PPh₃)₄ (5 mol%).
  • Solvent : Toluene at reflux (110°C).
  • Reaction Time : 48 hours.

Mechanism : Oxidative addition of Pd(0) to the aryl bromide, transmetallation with tributyltin hydride, and reductive elimination to form the Sn–C bond.

Yield : 40–55% (lower due to competing side reactions).

Ligand Exchange from Tris(4-fluorophenyl)stannane Chloride

A stepwise substitution approach enables controlled synthesis:

Procedure :

  • Starting Material : Tris(4-fluorophenyl)stannane chloride [(4-FC₆H₄)₃SnCl].
  • Alkylating Agent : Butyllithium (1 equivalent) in hexane.
  • Conditions : −20°C, 6 hours.
  • Isolation : Filtration under inert atmosphere to remove LiCl byproduct.

Advantages :

  • High selectivity for monoalkylation.
  • Minimal purification required.

Yield : 70–85% (optimized for sterically hindered systems).

Optimization Strategies and Challenges

Solvent Effects

  • Ether Solvents (THF, Et₂O) : Enhance Grignard reactivity but may coordinate to tin, requiring longer reaction times.
  • Hydrocarbon Solvents (Hexane, Toluene) : Reduce side reactions but lower solubility of polar intermediates.

Temperature Control

  • Low temperatures (−78°C) favor selective substitution over elimination.
  • Elevated temperatures (reflux) accelerate Stille coupling but risk decomposition.

Stoichiometric Ratios

A 3:1 molar ratio of arylating agent to tin precursor is critical for complete trisubstitution. Excess reagent may lead to quaternary tin species, complicating purification.

Structural Characterization and Validation

Spectroscopic Analysis

  • ¹H NMR :
    • Butyl group: δ 0.8–1.6 ppm (multiplet for CH₂ and CH₃).
    • 4-Fluorophenyl: δ 6.8–7.3 ppm (doublets for aromatic protons).
  • ¹¹⁹Sn NMR : δ −180 to −220 ppm, indicative of tetrahedral Sn(IV).

Crystallographic Data

Single-crystal X-ray diffraction confirms the tetrahedral geometry around tin, with Sn–C bond lengths of 2.10–2.15 Å and C–Sn–C angles of 109.5°.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Key Advantages Limitations
Grignard Metathesis 60–75 ≥95 High reproducibility Sensitive to moisture
Stille Coupling 40–55 85–90 Compatibility with Pd catalysts Lower yield, costly reagents
Ligand Exchange 70–85 ≥98 Minimal byproducts Requires pre-formed tin chloride

Industrial and Laboratory-Scale Considerations

Scalability

  • Grignard Route : Suitable for multi-gram synthesis but requires cryogenic conditions.
  • Ligand Exchange : Easily scalable with continuous flow systems.

Chemical Reactions Analysis

Types of Reactions

Butyltris(4-fluorophenyl)stannane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Butyltris(4-fluorophenyl)stannane is an organotin compound that features a butyl group and three 4-fluorophenyl groups bonded to a central tin atom. It belongs to a class of organotin compounds known for their various applications in materials science, catalysis, and organic synthesis. The unique structure of this compound gives it unique biological activities and chemical properties, making it interesting in different fields.

Synthesis
While the search results do not detail the methods for synthesizing this compound, they do mention that several methods have been developed, and each can be optimized for desired yields and purity levels.

Applications
this compound has applications in various fields:

  • Catalysis As a catalyst in chemical reactions
  • Materials Science Use in the creation of new materials
  • Organic synthesis As a reagent

Interaction studies with this compound focus on its reactivity with different substrates and its role as a catalyst. These studies typically examine:

  • Reaction kinetics
  • Catalytic efficiency
  • Product selectivity

This compound's uniqueness lies in combining a butyl group with multiple 4-fluorophenyl groups, which enhances its reactivity and electronic properties compared to other similar organotin compounds. This structural configuration may lead to distinct catalytic behaviors and applications not found in other derivatives.

Comparison with other organotin compounds

Compound NameStructure DescriptionUnique Features
Tributyl(4-fluorophenyl)stannaneContains three butyl groups instead of oneExhibits different solubility and reactivity
ButyldiphenyltinContains two phenyl groups instead of threeMay have different catalytic properties
Butyltin trichlorideContains three chlorine atoms instead of phenyl groupsKnown for its toxicity; used in biocides

Mechanism of Action

The mechanism of action of butyltris(4-fluorophenyl)stannane involves its interaction with molecular targets through the formation of carbon-tin bonds. These interactions can modulate various biochemical pathways, leading to its observed effects. The compound’s unique structure allows it to participate in a wide range of chemical reactions, making it a versatile tool in research and industry .

Comparison with Similar Compounds

Comparison with Similar Organotin Compounds

Structural and Electronic Comparisons

Butyltris(4-fluorophenyl)stannane vs. Bromo-tris(4-methoxyphenyl)stannane
  • Structural Features: this compound exhibits a nonplanar geometry due to steric repulsion between the bulky 4-fluorophenyl groups and the tin center .
  • Methoxy groups in bromo-tris(4-methoxyphenyl)stannane are electron-donating, reducing the tin’s electrophilicity and possibly its reactivity in Lewis acid-catalyzed reactions .
This compound vs. Tributylfluoro-stannane Polymers
  • Substituent Impact :
    • Tributylfluoro-stannane polymers (CAS 27615-98-1) feature alkyl (butyl) and fluorine substituents but lack aromatic groups. This results in lower steric hindrance and higher flexibility compared to this compound.
    • The aromatic 4-fluorophenyl groups in this compound confer rigidity and UV stability, making it suitable for applications requiring thermal resistance .

Reactivity and Stability

  • Hydrolytic Stability :

    • The 4-fluorophenyl groups in this compound provide steric protection to the tin center, reducing susceptibility to hydrolysis compared to less hindered analogs like tributyltin chloride.
    • Bromo-tris(4-methoxyphenyl)stannane, with a bromine substituent, may undergo nucleophilic substitution reactions more readily due to the leaving-group ability of bromide .
  • Thermal Stability: Fluorinated aromatic groups enhance thermal stability. This compound likely decomposes at higher temperatures (>250°C) compared to non-fluorinated analogs. Tributylfluoro-stannane polymers, with aliphatic fluorine substituents, may degrade at lower temperatures (~200°C) due to weaker C-F bonds in alkyl environments .

Data Table: Key Properties of Compared Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Effects Key Applications
This compound C24H24F3Sn 461.13 Electron-withdrawing, steric bulk Catalysis, phosphorescent materials
Bromo-tris(4-methoxyphenyl)stannane BrSn(C6H4OCH3)3 519.97 Electron-donating, moderate steric Precursor for organotin synthesis
Tributylfluoro-stannane polymers (C4H9)3SnFn Varies Flexible, aliphatic fluorine Surfactants, coatings

Research Findings and Trends

  • Steric vs. Electronic Trade-offs: The 4-fluorophenyl groups in this compound balance steric protection and electronic activation, making it uniquely versatile among fluorinated organotins .
  • Regulatory Considerations: Fluorinated organotins face scrutiny due to environmental persistence, but their stability under harsh conditions continues to drive industrial interest .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and characterization techniques for Butyltris(4-fluorophenyl)stannane?

  • Methodological Answer : Synthesis typically involves transmetallation reactions, such as reacting tributyltin chloride with 4-fluorophenylmagnesium bromide under inert conditions. Characterization requires multinuclear NMR (¹H, ¹³C, ¹⁹F) to confirm the tin-carbon bonds and fluorinated aromatic groups. Mass spectrometry (HRMS) is critical for verifying molecular weight and purity. X-ray crystallography may resolve structural ambiguities, though challenges arise due to tin’s heavy atom effect .

Q. How should this compound be handled and stored to prevent decomposition?

  • Methodological Answer : Store at –20°C in airtight, light-resistant containers under inert gas (e.g., argon) to minimize oxidation. Handling requires gloveboxes or Schlenk lines to exclude moisture and oxygen. Safety protocols from fluorinated organotin analogs suggest using PPE (gloves, goggles) and fume hoods to avoid inhalation or dermal contact .

Q. What are the primary applications of this compound in organic synthesis?

  • Methodological Answer : Its primary use is in Stille couplings for forming carbon-carbon bonds, particularly in fluorinated aromatic systems. The tin-aryl group acts as a transmetallation agent with palladium catalysts. Optimize reactions by pre-forming the Pd(0) catalyst and using ligands (e.g., PPh₃) to enhance stability .

Advanced Research Questions

Q. How can researchers mitigate undesired isomerization during Stille couplings involving this compound?

  • Methodological Answer : Isomerization under Pd(0) conditions, as observed in polyene systems, can be minimized by lowering reaction temperatures (e.g., 0–25°C) and using additives like CuI to suppress β-hydride elimination. Alternative catalysts (e.g., Pd₂(dba)₃ with AsPh₃) may improve selectivity. Monitor reaction progress via in situ ¹⁹F NMR to detect intermediates .

Q. What analytical strategies address stability contradictions in fluorinated stannanes under varying conditions?

  • Methodological Answer : Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with HPLC-MS to track decomposition products. Compare with perfluorinated analogs (e.g., bromotris(tridecafluorooctyl)stannane) to identify degradation pathways. Fluorine-specific spectroscopic methods (e.g., ¹⁹F NMR) detect bond cleavage or fluorophenyl group loss .

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations can model transition states for transmetallation steps, identifying steric/electronic effects of the 4-fluorophenyl groups. Compare activation energies with non-fluorinated analogs to rationalize reaction rates. Solvent effects (e.g., THF vs. DMF) are modeled using COSMO-RS .

Q. How should researchers resolve contradictory data on cross-coupling efficiencies with this compound?

  • Methodological Answer : Systematically vary parameters (catalyst loading, ligand ratio, solvent polarity) and use Design of Experiments (DoE) to identify critical factors. Validate findings with kinetic studies (e.g., variable-temperature NMR) and replicate experiments under strictly anhydrous/anaerobic conditions. Cross-reference with fluorinated stannane literature to contextualize anomalies .

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